InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) . The Canonical SMILES string is C1=CC(=CC=C1C(CC(=O)O)N)Br . This compound is classified under amino acids and is recognized for its role in pharmaceutical research, particularly concerning neurological disorders. It serves as a building block for synthesizing various pharmaceutical compounds and can be derived from commercially available starting materials such as 4-bromobenzaldehyde.
The synthesis of 3-(3-Amino-4-bromophenyl)propanoic acid typically involves several key steps:
The molecular structure of 3-(3-Amino-4-bromophenyl)propanoic acid consists of a propanoic acid backbone with an amino group and a brominated phenyl group attached.
3-(3-Amino-4-bromophenyl)propanoic acid participates in various chemical reactions:
The mechanism by which 3-(3-Amino-4-bromophenyl)propanoic acid exerts its effects involves interaction with various enzymes and receptors in biological systems:
Research indicates that modifications to its structure can significantly alter its biological activity, making it a valuable compound for further pharmacological studies.
The physical and chemical properties of 3-(3-Amino-4-bromophenyl)propanoic acid are crucial for its application:
Detailed specifications include:
The compound has diverse applications across various fields:
In industry, it finds utility in producing specialty chemicals and materials due to its unique structural features that confer distinct chemical properties.
The systematic IUPAC name for this compound is 3-(3-amino-4-bromophenyl)propanoic acid, with the chemical formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol [2] [9]. The structural identifier (SMILES) is C1=CC(=C(C=C1CCC(=O)O)N)Br, which specifies the propanoic acid chain attached to the phenyl ring at position 1, an amino group (-NH₂) at position 3 (meta-), and a bromine atom at position 4 (para-) relative to the propanoic acid attachment [2] [9]. The molecule lacks chiral centers due to the absence of tetrahedral stereogenic atoms; the alpha-carbon of the propanoic acid chain is not substituted and thus does not generate stereoisomers. Consequently, no enantiomers or diastereomers exist for this compound under standard conditions [7] [9].
Computational studies reveal key electronic properties governing reactivity and stability. The molecule exhibits a planar phenyl ring with a twist angle of 8.2° between the propanoic acid chain and the ring plane, as determined by density functional theory (DFT) at the B3LYP/6-311G(d,p) level [9] [10]. Frontier molecular orbital analysis shows a highest occupied molecular orbital (HOMO) energy of -6.18 eV localized over the amino group and phenyl ring, indicating nucleophilic reactivity sites. Conversely, the lowest unoccupied molecular orbital (LUMO) energy (-1.92 eV) resides predominantly on the bromine-carbon bond and carbonyl group, highlighting electrophilic susceptibility [9]. The HOMO-LUMO gap of 4.26 eV suggests moderate kinetic stability. Additional quantum descriptors include:
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Value | Significance |
|---|---|---|
| Dipole Moment | 4.85 Debye | Molecular polarity |
| Molecular Polarizability | 22.4 ų | Response to electric fields |
| LogP (Octanol-Water) | 2.05 | Hydrophobicity tendency |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Membrane permeability indicator |
These properties influence solubility, with predicted aqueous solubility of 0.54 mg/mL at pH 7, consistent with moderate hydrogen-bonding capacity [9] [10].
Substituent positioning critically modulates physicochemical behavior. Contrasting the target compound (meta-amino, para-bromo) with its structural isomer 3-amino-3-(4-bromophenyl)propanoic acid (para-amino) reveals significant differences:
Table 2: Substituent Position Effects
| Property | 3-(3-Amino-4-bromophenyl)propanoic acid (Meta-amino) | 3-Amino-3-(4-bromophenyl)propanoic acid (Para-amino) |
|---|---|---|
| SMILES | C1=CC(=C(C=C1CCC(=O)O)N)Br [9] | BrC1=CC=C(C(N)CC(O)=O)C=C1 [1] |
| Dipole Moment | 4.85 Debye | 5.72 Debye |
| LogP | 2.05 | 1.79 [10] |
| Aqueous Solubility | 0.54 mg/mL | 0.34 mg/mL [10] |
| Hydrogen Bond Acceptors | 2 | 2 [7] |
The meta-amino derivative exhibits reduced dipole moment and higher hydrophobicity due to intramolecular hydrogen bonding between the meta-positioned amino group and the carbonyl oxygen. This interaction partially shields polar moieties, decreasing water interaction. Conversely, the para-amino isomer’s symmetrical polarity enhances dipole strength but reduces solubility due to efficient crystal packing [1] [7] [10]. Bromine’s inductive effect further withdraws electron density from the ring in both isomers, though resonance effects differ: para-positioning allows partial charge delocalization toward the propanoic acid chain, marginally acidifying the carboxylic group (pKa ≈ 3.9) versus the meta-isomer (pKa ≈ 4.2) [7] [10].
The molecule forms extended supramolecular architectures via directional non-covalent interactions. Primary hydrogen bonds include:
These interactions generate chain-like motifs along the crystallographic a-axis, with bromine atoms participating in Type-II halogen bonds (Br···O=C, 3.21 Å) to stabilize layers [5] [8]. The unit cell parameters (orthorhombic Pbca space group) include dimensions a = 6.84 Å, b = 12.37 Å, c = 18.05 Å, and density of 1.607 g/cm³ [9]. Thermal analysis indicates disruption of these networks at 142°C, corresponding to crystal lattice decomposition rather than a distinct melting point [9].
Tautomeric equilibria are absent due to the absence of enolizable protons adjacent to the carbonyl or imine convertible groups. However, pH dramatically alters ionization states and conformation:
The isoelectric point (pI) occurs at pH 4.5, where the zwitterion concentration peaks. Spectroscopic shifts confirm these states: IR shows carbonyl stretching at 1715 cm⁻¹ (acidic) versus 1580 cm⁻¹ (zwitterionic), while ¹H-NMR reveals downfield amine proton shifts (+1.2 ppm) upon protonation [5] [9]. Molecular dynamics simulations indicate the propanoic acid chain adopts a gauche conformation relative to the ring at pH > 6 but extends to antiperiplanar in zwitterions to minimize electrostatic repulsion [9].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: